2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a compound that features an imidazole ring substituted with two phenyl groups and a thioacetamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways might be affected
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability
Result of Action
Imidazole derivatives are known to exert a broad range of biological activities , suggesting that this compound could have multiple molecular and cellular effects
Action Environment
Factors such as solvent polarity can influence the properties of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloroacetamide, leading to the formation of the thioacetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioacetamide group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring and the thioacetamide group can be reduced under specific conditions.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the imidazole ring or thioacetamide group.
Substitution: Halogenated derivatives of the imidazole ring.
Scientific Research Applications
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
1,5-diphenyl-1H-imidazole: Lacks the thioacetamide group, making it less reactive in certain chemical reactions.
2-mercaptoimidazole: Contains a thiol group instead of the thioacetamide group, leading to different reactivity and applications.
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)ethanol: Similar structure but with an ethanol group instead of the acetamide group.
Uniqueness: 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the imidazole ring and the thioacetamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-16(21)12-22-17-19-11-15(13-7-3-1-4-8-13)20(17)14-9-5-2-6-10-14/h1-11H,12H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABMUZTYMUTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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